3-O-Acetyl-20-Hydroxyecdysone
Description
Cholest-7-en-6-one, 3-(acetyloxy)-2,14,20,22,25-pentahydroxy-,(2β,3β,5β,22R)- (CAS: 5289-74-7), commonly known as ecdysterone or 20-hydroxyecdysone, is a phytoecdysteroid—a class of plant-derived steroids structurally and functionally analogous to insect molting hormones. Its molecular formula is C₂₇H₄₄O₇ (MW: 480.64), featuring a cholestane backbone with hydroxyl groups at positions 2β, 3β, 14α, 20β, 22R, and 25, as well as an acetyloxy group at position 2. The stereochemistry (2β,3β,5β,22R) is critical for its bioactivity, influencing receptor binding and metabolic stability .
Ecdysterone is widely distributed in plants such as Rhaponticum carthamoides and Achyranthes bidentata, where it functions as a defense compound against herbivores . It exhibits diverse pharmacological activities, including anabolic, hepatoprotective, and neuroprotective effects, making it a focus of nutraceutical and therapeutic research .
Properties
Molecular Formula |
C29H46O8 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(2R,3S,5S,9R,10R,13R,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24+,26+,27+,28+,29?/m0/s1 |
InChI Key |
UWFCFVQTAHITKV-KXZFJHPISA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@@H]([C@]2(C[C@H]1O)C)CC[C@]4(C3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C |
Canonical SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Acetyl-20-hydroxyecdysone typically involves the acetylation of 20-hydroxyecdysone. This process can be achieved by reacting 20-hydroxyecdysone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure the selective acetylation at the 3-OH position .
Industrial Production Methods: Industrial production of this compound involves the extraction of 20-hydroxyecdysone from plant sources, followed by its chemical modification. Plants such as Cyanotis arachoidea and Achyranthes bidentata are commonly used for the extraction of 20-hydroxyecdysone . The extracted compound is then subjected to acetylation to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 3-O-Acetyl-20-hydroxyecdysone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: This reaction can convert ketones or aldehydes back to alcohols.
Substitution: This reaction involves the replacement of the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of 20-hydroxyecdysone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3-O-Acetyl-20-hydroxyecdysone is used as a starting material for the synthesis of other ecdysteroid derivatives. It is also used in studies related to the structure-activity relationship of ecdysteroids .
Biology: In biology, this compound is studied for its role in the molting and metamorphosis of arthropods. It is also used in research related to the hormonal regulation of these processes .
Medicine: In medicine, this compound has shown potential in the treatment of various diseases. It exhibits anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, and hepatoprotective effects. It is being studied for its potential use in treating neuromuscular, cardio-metabolic, and respiratory diseases .
Industry: In the industry, this compound is used in the production of insect growth regulators and other agrochemicals. It is also used in the development of new pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-O-Acetyl-20-hydroxyecdysone involves its interaction with specific receptors in the body. In arthropods, it binds to ecdysone receptors, triggering a cascade of events that lead to molting and metamorphosis . In mammals, it activates the Mas1 receptor, a key component of the renin-angiotensin system. This activation leads to various physiological effects, including anabolic, hypolipidemic, and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phytoecdysteroids share a cholest-7-en-6-one core but differ in hydroxylation patterns, stereochemistry, and substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Phytoecdysteroids
Key Structural and Functional Differences
25-Acetoxy-20-hydroxyecdysone-3-O-β-D-glucopyranoside (184) combines acetylation and glycosylation, which may alter pharmacokinetics but reduce binding to ecdysone receptors .
Stereochemical Variations :
- Stachysterone D (22S) and Taxisterone (20S) demonstrate how stereochemistry at critical positions (C-20, C-22) diminishes bioactivity compared to the 22R configuration in ecdysterone .
Functional Group Additions :
- Niuxixinsterone C (20) incorporates a furfurylidene group at C-20 and C-22, which is associated with anti-inflammatory properties absent in the target compound .
Biosynthetic Modifications :
- Makisterone C (17942-08-4) lacks the 2β-hydroxyl group, a key feature for receptor activation in insects, resulting in partial agonism .
Research Findings
- Receptor Affinity : Ecdysterone (target compound) binds to the ecdysone receptor (EcR) with higher affinity (IC₅₀ = 0.1 μM) than 22-deoxy analogs (IC₅₀ > 10 μM) due to its 22R-hydroxyl group .
- Metabolic Stability: The 3-acetyloxy group in the target compound increases metabolic half-life (t₁/₂ = 8.2 h in vitro) compared to non-acetylated ecdysteroids (t₁/₂ = 2.5 h) .
Biological Activity
Cholest-7-en-6-one, 3-(acetyloxy)-2,14,20,22,25-pentahydroxy-, commonly referred to as a derivative of cholesterol, exhibits a range of biological activities that are significant in both pharmacological and physiological contexts. This compound is recognized for its complex structure and potential therapeutic applications.
- Molecular Formula : C27H44O7
- Molecular Weight : 480.64 g/mol
- CAS Number : 19536-25-5
- Melting Point : 232.5 - 235 °C
1. Antioxidant Properties
Research indicates that cholesterol derivatives like Cholest-7-en-6-one can exhibit antioxidant activities. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation processes. A study highlighted the reactivity of cholesterol-derived oxysterols and their role in cellular oxidative damage, suggesting that modifications to the cholesterol structure can enhance or diminish these effects .
2. Neuroprotective Effects
The neuroprotective potential of Cholest-7-en-6-one has been explored in various studies. The compound's ability to modulate neuronal function and protect against cytotoxicity has been linked to its structural characteristics. Specifically, its interaction with neuronal cells demonstrated a reduction in cell viability under oxidative stress conditions, indicating that the compound may play a role in neurodegenerative disease pathways .
3. Immunomodulatory Effects
Cholesterol derivatives have been shown to influence immune responses. The immunosuppressive properties of certain withanolides have been compared to those of cholesterol derivatives, suggesting that Cholest-7-en-6-one may have similar effects in modulating immune activity . This could be particularly relevant in autoimmune conditions or transplant medicine.
Case Study: Neuro2a Cell Viability
A study involving Neuro2a neuroblastoma cells assessed the cytotoxicity of various oxysterol mixtures derived from cholesterol. The findings indicated that specific fractions containing modified cholesterols exhibited significant toxicity at varying concentrations (10–100 µM), with notable implications for understanding the biological activity of Cholest-7-en-6-one .
| Compound | Concentration (µM) | Effect on Cell Viability |
|---|---|---|
| Primary Oxysterol Mixture | 50 | Significant reduction |
| Reduced Oxysterol Mixture | 25 | More toxic than primary |
Pharmacological Applications
The compound's structural modifications suggest potential applications in drug development. Its ability to interact with biological membranes and influence cellular signaling pathways positions it as a candidate for further exploration in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
